N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with acetyl chloride to obtain intermediates, which are then used for the synthesis of the target compounds4. However, the specific synthesis process for “N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide” is not available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity2. However, the specific physical and chemical properties of “N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide” are not available in the literature.
Scientific Research Applications
ACAT Inhibitor and Potential Therapeutic Use
N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This compound, known as K-604, exhibits selectivity for human ACAT-1 over ACAT-2. The improved oral absorption and pharmacological effects suggest potential therapeutic use for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Potential in Antimicrobial and Anticancer Applications
There is evidence suggesting the use of related pyridazino compounds in antimicrobial and anticancer applications. For example, certain pyridazino(4,5-b)indole-1-acetamide compounds have shown cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activity, which indicates a potential role in treating related diseases (Habernickel, 2002).
Applications in Electrophilic Amination
The compound has been utilized in the electrophilic amination of amino acids, leading to the preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This application is significant in the field of organic chemistry for the synthesis of various functional groups encountered in amino acids (Hannachi et al., 2004).
Antibacterial, Antifungal, and Anthelmintic Activities
Benzyl and sulfonyl derivatives of related compounds have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some of these compounds have shown significant biological activities, suggesting their potential use in these applications (Khan et al., 2019).
Synthesis Process Development
Research has also focused on the synthesis process of related compounds. For instance, a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide has been described, which is crucial for the production and application of these compounds in various therapeutic and research contexts (Guillaume et al., 2003).
Use in Antihistamine Research
The compound has been studied in the context of antihistamines, specifically in the category of piperazine antihistamines, which are known for their effectiveness in treating allergic reactions (Arlette, 1991).
Future Directions
The future directions for research on a compound depend on its potential applications and current limitations. Given the multidirectional biological activity of compounds containing similar structures, further investigations on this scaffold could harness its optimum potential1. However, the specific future directions for “N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide” are not available in the literature.
Please note that this analysis is based on the available literature and may not be comprehensive due to the lack of specific information about “N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide”.
properties
IUPAC Name |
N-[6-[4-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S/c1-15(27)22-18-8-9-19(24-23-18)29-14-4-7-20(28)26-12-10-25(11-13-26)17-6-3-2-5-16(17)21/h2-3,5-6,8-9H,4,7,10-14H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTSJGZEPQSYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.